2-(4-Methoxybenzyloxy)ethanol
Overview
Description
2-(4-Methoxybenzyloxy)ethanol is an organic compound with the molecular formula C10H14O3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and an ethylene glycol moiety. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and carboxylic acids.
Synthetic Routes and Reaction Conditions:
Protection of Alcohols: One common method involves reacting this compound with alcohols in the presence of a base or acid. This reaction typically uses benzyl halides or benzyl trichloroacetimidate.
Neutral Conditions: Another approach uses 2-(4-Methoxybenzyloxy)-4-methylquinoline in combination with methyl triflate to transfer the para-methoxybenzyl (PMB) protecting group onto alcohols under neutral conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction Products: 2-(4-Methoxybenzyloxy)ethane.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
2-(4-Methoxybenzyloxy)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group in organic synthesis, particularly for alcohols and carboxylic acids.
Biology: It is used in the study of enzyme mechanisms and inhibition.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methoxybenzyloxy)ethanol exerts its effects involves its role as a protecting group. It forms a stable ether bond with alcohols, preventing them from reacting with other reagents during synthesis. The molecular targets and pathways involved are typically the functional groups on the alcohol or carboxylic acid being protected.
Comparison with Similar Compounds
Benzyl alcohol
Benzyl chloride
Para-methoxybenzyl (PMB) chloride
2-(4-Methoxybenzyloxy)-4-methylquinoline
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXZOQVBYCJBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434852 | |
Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13807-89-1 | |
Record name | 2-[(4-Methoxyphenyl)methoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13807-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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